Hexyl silicate
Description
Hexyl silicate, a member of the alkyl silicate family, is an organosilicon compound characterized by a hexyl (C₆H₁₃) group bonded to a silicate core. Structurally, it is analogous to tetraalkyl silicates such as tetraethyl silicate (TEOS) but features longer alkyl chains, which significantly influence its physical and chemical behavior. This compound is commonly synthesized via esterification of silicic acid with hexanol, yielding a compound with applications in coatings, adhesives, and materials science due to its controlled hydrolysis and sol-gel transition properties .
Properties
Molecular Formula |
C6H13O4Si-3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
hexoxy(trioxido)silane |
InChI |
InChI=1S/C6H13O4Si/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3/q-3 |
InChI Key |
JUDSVADHTWJXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCO[Si]([O-])([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Hexyl silicate can be synthesized through several methods. One common synthetic route involves the reaction of hexanol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
SiCl4+4C6H13OH→Si(OC6H13)4+4HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. Industrial production methods often involve the use of catalysts to increase the reaction rate and yield.
Chemical Reactions Analysis
Hexyl silicate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexanol and silicic acid.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Oxidation: this compound can be oxidized to form this compound esters, which are used in various applications.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexyl silicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of silicone polymers and other organosilicon compounds.
Biology: this compound is used in the preparation of biocompatible materials for medical implants and drug delivery systems.
Medicine: It is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: this compound is used as a coupling agent in the production of composite materials and as a surface modifier in coatings and adhesives.
Mechanism of Action
The mechanism of action of hexyl silicate involves its ability to form strong bonds with both organic and inorganic materials. This property makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved in its action include the formation of siloxane bonds and the interaction with hydroxyl groups on surfaces.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Assumed to be Si(OC₆H₁₃)₄ (tetrahexyl silicate).
- Molecular Weight : ~484.8 g/mol (calculated for tetrathis compound).
- Boiling Point : Estimated >250°C (higher than TEOS due to longer alkyl chains).
- Solubility: Hydrophobic; soluble in organic solvents like ethanol and toluene.
- Hydrolysis Rate : Slower than shorter-chain silicates, enabling delayed polymerization in industrial processes.
This compound is valued for its role in producing silica-based materials with tailored porosity and mechanical strength, making it suitable for protective coatings and ceramic precursors .
Comparison with Similar Compounds
Physical and Chemical Properties
The table below compares this compound with other alkyl silicates and structurally related esters:
Key Findings :
- Alkyl Chain Impact : Longer chains in this compound reduce hydrolysis rates compared to TEOS or tetramethyl silicate, allowing for extended working times in industrial applications .
- Thermal Stability : Higher boiling points correlate with increased alkyl chain length, enhancing suitability for high-temperature processes.
Reactivity and Functional Performance
- Hydrolysis Behavior: this compound hydrolyzes to silicic acid (H₄SiO₄) and hexanol, a slower process than TEOS, which releases ethanol. This property is critical in controlled-release applications like anticorrosion coatings .
- Compatibility : Unlike hexyl acetate (an ester used in fragrances), this compound’s silicon-oxygen backbone provides superior thermal and chemical resistance, making it preferable in material synthesis over flavor/fragrance industries .
Industrial and Commercial Considerations
- Market Competition : this compound faces competition from bio-based silicates and shorter-chain analogs like TEOS, which dominate the sol-gel market due to lower costs and faster reactivity. However, this compound’s niche applications in specialty coatings and ceramics sustain demand .
Research and Development Trends
In contrast, hexyl acetate’s research focuses on sustainable production methods to counter bio-based alternatives .
Q & A
Basic Research Questions
Q. What are the established synthesis methods for hexyl silicate, and what experimental parameters critically influence yield and purity?
- Methodological Answer : this compound synthesis typically involves alkoxylation reactions, where silicon tetrachloride reacts with hexanol under controlled conditions. Key parameters include reaction temperature (optimized between 60–80°C to prevent side reactions), stoichiometric ratios of reactants, and inert atmospheric conditions to avoid hydrolysis . Purification often employs fractional distillation or column chromatography, with purity verified via nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies Si-O-C bonding patterns (peaks at ~1050–1100 cm⁻¹). Thermogravimetric analysis (TGA) assesses thermal stability, while dynamic light scattering (DLS) measures colloidal behavior in solution. Surface tension and viscosity are quantified using rheometry, critical for applications in coatings or polymer matrices .
Q. How does this compound’s stability vary under ambient conditions, and what factors accelerate its degradation?
- Methodological Answer : Hydrolysis is the primary degradation pathway, influenced by ambient humidity and pH. Accelerated aging studies (e.g., 85°C/85% relative humidity) coupled with kinetic modeling can quantify degradation rates. Silica gel formation, a byproduct of hydrolysis, is monitored via X-ray diffraction (XRD) .
Advanced Research Questions
Q. What experimental protocols are recommended to study this compound’s stability in high-temperature or high-viscosity environments?
- Methodological Answer : High-temperature stability is evaluated using differential scanning calorimetry (DSC) to detect phase transitions (e.g., glass transition temperatures). In viscous systems (e.g., polymer blends), synchrotron-based small-angle X-ray scattering (SAXS) tracks bubble coalescence dynamics, while melt rheology quantifies shear-thinning behavior . Time-resolved spectroscopy (e.g., UV-Vis) monitors real-time degradation under stress conditions .
Q. How can molecular dynamics (MD) simulations resolve contradictions in experimental data regarding this compound’s interfacial interactions with hydrophobic surfaces?
- Methodological Answer : MD simulations parameterized with experimental surface tension data can model adsorption energetics at hydrophobic interfaces. Force fields (e.g., COMPASS III) validate hydrogen-bonding interactions and self-assembly behavior. Discrepancies between simulation and experimental contact-angle measurements may arise from incomplete solvent models, requiring iterative refinement .
Q. What statistical approaches are suitable for reconciling contradictory data on this compound’s catalytic efficiency in sol-gel processes?
- Methodological Answer : Multivariate regression analysis isolates variables (e.g., precursor concentration, pH). Bootstrap resampling quantifies uncertainty in kinetic parameters (e.g., rate constants). Contradictions may stem from unaccounted variables like trace metal impurities, detectable via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. How can researchers identify gaps in the existing literature on this compound’s environmental fate or toxicity?
- Methodological Answer : Systematic reviews using PRISMA frameworks highlight understudied areas (e.g., long-term ecotoxicology). Bibliometric tools (e.g., VOSviewer) map keyword co-occurrence networks, revealing clusters like "bioaccumulation" versus "photodegradation." Experimental gaps are prioritized using the PICO (Population, Intervention, Comparison, Outcome) framework .
Data Presentation and Reproducibility
Q. What are best practices for presenting this compound’s spectroscopic or rheological data to ensure reproducibility?
- Methodological Answer : Raw data (e.g., NMR spectra, rheograms) should be archived in repositories like Zenodo. Processed data must include error bars (standard deviation from triplicate trials) and explicit normalization methods. For computational studies, share input files (e.g., Gaussian .gjf) and force field parameters .
Q. How should researchers address variability in this compound’s performance across different experimental setups?
- Methodological Answer : Interlaboratory studies using standardized protocols (e.g., ASTM guidelines) isolate setup-specific variables. Sensitivity analysis in computational models identifies critical parameters (e.g., solvent polarity), while Bland-Altman plots visualize systematic biases in comparative datasets .
Tables of Key Parameters
| Property | Measurement Technique | Typical Range | Reference |
|---|---|---|---|
| Thermal stability | TGA | Decomposition >200°C | |
| Hydrolysis rate (pH 7) | Kinetic UV-Vis | ||
| Surface tension (25°C) | Du Noüy ring method | 25–30 mN/m |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
